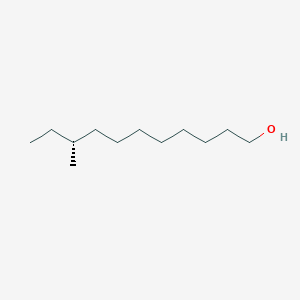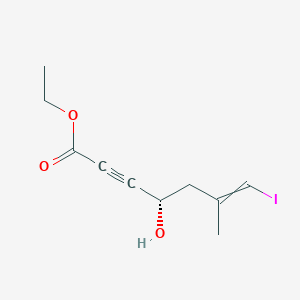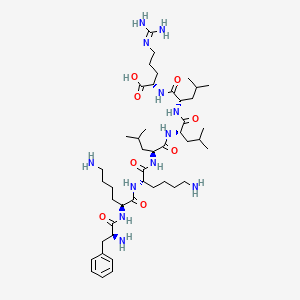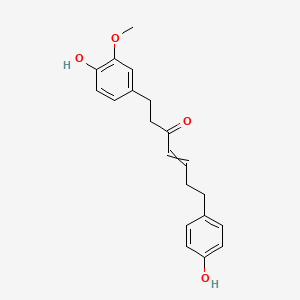
(9R)-9-Methylundecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9R)-9-Methylundecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon and a methyl group attached to the ninth carbon in the R-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-9-Methylundecan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with undecane, a straight-chain alkane with eleven carbon atoms.
Functionalization: The ninth carbon is functionalized with a methyl group using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Hydroxylation: The terminal carbon is then hydroxylated to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation, where the alkene is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(9R)-9-Methylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products
Oxidation: Formation of 9-methylundecan-1-one or 9-methylundecanoic acid.
Reduction: Formation of 9-methylundecane.
Substitution: Formation of 9-chloroundecane.
科学的研究の応用
(9R)-9-Methylundecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of (9R)-9-Methylundecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
類似化合物との比較
Similar Compounds
(9S)-9-Methylundecan-1-OL: The S-enantiomer of the compound, which may have different biological activity due to its stereochemistry.
9-Methylundecane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1-Undecanol: Similar structure but without the methyl group on the ninth carbon.
Uniqueness
(9R)-9-Methylundecan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
642995-36-6 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC名 |
(9R)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
InChIキー |
BPCAUKGHVSVGCW-GFCCVEGCSA-N |
異性体SMILES |
CC[C@@H](C)CCCCCCCCO |
正規SMILES |
CCC(C)CCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)



![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)

![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
